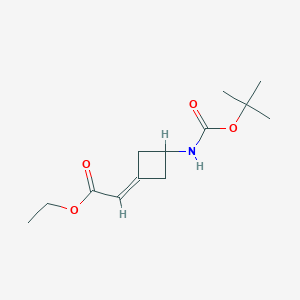
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate
Vue d'ensemble
Description
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate, also known as ETCA, is a versatile and important reagent in organic chemistry. It is a cyclic derivative of acetic acid and is used in a variety of synthetic reactions. Its structure is composed of a cyclobutyl ring with a tert-butoxycarbonylamino group attached. ETCA is a powerful reagent that can be used to synthesize a variety of compounds, including amines, alcohols, and esters. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of heterocycles. In addition, ETCA has been used in a variety of scientific research applications, such as in the study of enzyme-catalyzed reactions and in the development of new drug delivery systems.
Applications De Recherche Scientifique
Chemical Synthesis
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate has been utilized in various chemical syntheses. One study focused on the recyclization of specific acetates with ethyl cyanoacetate, which produced compounds like ethyl 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1H-4,5-dihydropyrrole-3-carboxylates (N. Igidov, A. V. Zakhmatov, & A. Rubtsov, 2016).
Environmental Applications
In environmental science, ethyl acetate has been explored as a potential solvent for determining extractable organic halogens (EOX) from contaminated soil, sediments, and sewage sludge, showing more efficiency than hexane (T. Reemtsma & M. Jekel, 1996).
Pharmaceutical Synthesis
The compound has found applications in pharmaceutical synthesis. A study described the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester, achieved through base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate (J. C. Hodges, Wen Wang, & F. Riley, 2004).
Organic Chemistry Research
In organic chemistry, ethyl glyoxylate O-tert-butyldimethylsilyloxime was used to generate C-ethoxycarbonyl N-boranonitrone intermediates, which underwent cycloaddition to form isoxazolidines (O. Tamura, N. Morita, et al., 2007).
Biochemistry and Marine Biology
The compound's derivatives have been identified in marine biology research. For instance, a study isolated new compounds from the marine fungus Penicillium sp., including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate (Hong-Hua Wu, L. Tian, et al., 2010).
Catalysis and Chemical Reactions
In catalysis and chemical reactions, ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) has been used as a coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis (Kishore Thalluri, Krishna Chaitanya Nadimpally, et al., 2013).
Propriétés
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)8-9-6-10(7-9)14-12(16)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRFCRJJRNGRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC(C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate | |
CAS RN |
1463522-73-7 | |
| Record name | ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

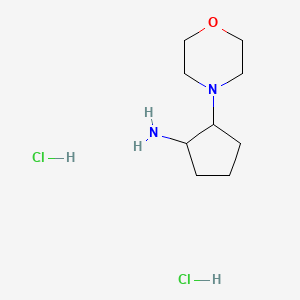
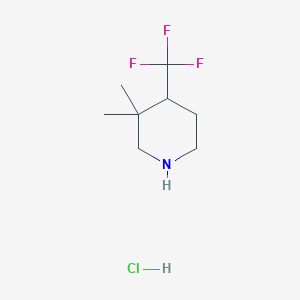
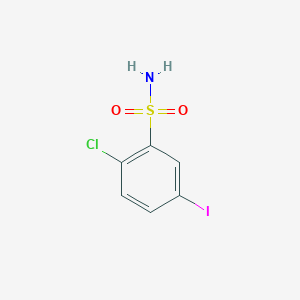
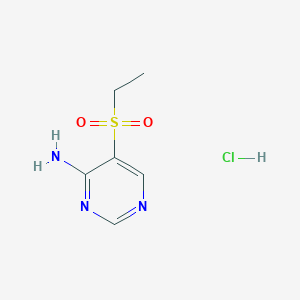
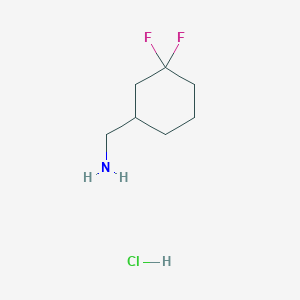
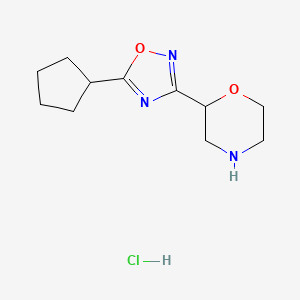
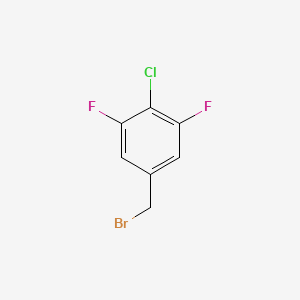
![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)
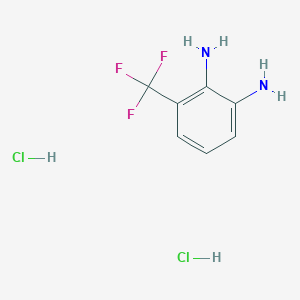
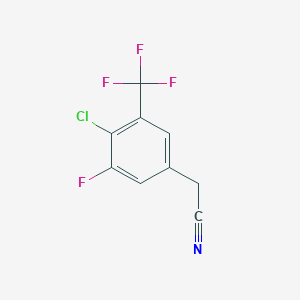
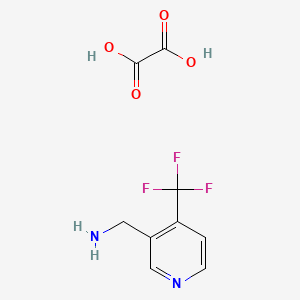
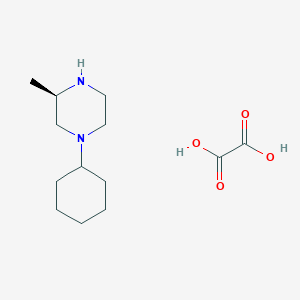
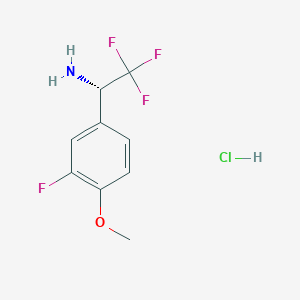
![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)